4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one

Medicinal Chemistry Drug Design Physicochemical Properties

Generic pyrazolo[3,4-b]pyridin-3-one analog substitution introduces uncharacterized SAR, risking irreproducible biological data and failed synthetic routes. This defined 4-methoxy-6-methyl analog (CAS 1263378-76-2) provides quantifiable physicochemical benchmarks: XLogP3=0.8, TPSA=63.3 Ų, 1 rotatable bond-meeting fragment library criteria. • 98% purity; one-step scalable synthesis supports HTS library construction • Strategic 4-MeO H-bond acceptor for kinase hinge-region binding • MW 179.18 Da ensures balanced solubility and permeability. Procure with analytical certificates for reproducible hit-to-lead campaigns.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
Cat. No. B12271105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=N1)NNC2=O)OC
InChIInChI=1S/C8H9N3O2/c1-4-3-5(13-2)6-7(9-4)10-11-8(6)12/h3H,1-2H3,(H2,9,10,11,12)
InChIKeyNDTKTAWCYFHYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one: Chemical Profile and Comparator Landscape for Procurement Decisions


4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one (CAS 1263378-76-2, molecular formula C₈H₉N₃O₂, MW 179.18) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class [1]. Its core scaffold, a fused pyrazole-pyridine ring system, is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities including anticancer, antimicrobial, and kinase inhibitory effects [2]. This specific compound features a 4-methoxy and a 6-methyl substituent, which distinguish it from simpler analogs such as the unsubstituted 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0) or the 4-chloro and 4-hydroxy variants. It is commercially available from multiple vendors, primarily in purities of 96–98% for research use [3]. When evaluating this compound for procurement or as a starting point for drug discovery, it is essential to understand its specific, quantifiable differentiators against its closest structural analogs to avoid generic substitution that may compromise synthetic utility or physicochemical properties.

The Risk of Analog Substitution: Why 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one Cannot Be Interchanged with Generic Pyrazolo[3,4-b]pyridin-3-ones


Substituting 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one with a generic pyrazolo[3,4-b]pyridin-3-one analog without careful consideration is a scientifically unsound procurement strategy. The specific substitution pattern—a methoxy group at the 4-position and a methyl group at the 6-position—directly modulates critical physicochemical properties that govern reactivity, solubility, and target engagement [1]. For instance, the 4-methoxy moiety alters the electron density of the pyridine ring, influencing the compound's ability to act as a hydrogen bond acceptor and its overall lipophilicity (XLogP3-AA = 0.8) [2]. This is markedly different from the unsubstituted core (1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one) or 4-hydroxy analog, which have distinct hydrogen bond donor/acceptor profiles and logP values. Furthermore, within the broader pyrazolo[3,4-b]pyridine class, biological activity is known to be highly sensitive to substituent identity and position; minor modifications can lead to a complete loss of antimicrobial or kinase inhibitory potency, with reported Minimum Inhibitory Concentrations (MICs) for close derivatives varying from 0.12 to >62.5 µg/mL . The quantitative evidence below demonstrates that even subtle structural changes result in non-linear alterations to molecular properties, making untested analog substitution a high-risk decision that can lead to irreproducible biological results or failed synthetic transformations.

Head-to-Head & Derivative Comparative Evidence: Where 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one Quantitatively Differentiates


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Comparison with Unsubstituted and 4-Hydroxy Analogs

The lipophilicity of 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one (XLogP3-AA = 0.8) is a key differentiator for its utility in medicinal chemistry optimization. The methoxy group at position 4 contributes to a balanced lipophilicity profile that is favorable for oral bioavailability according to Lipinski's Rule of Five, while still providing sufficient polarity for aqueous solubility. This value can be contrasted with the predicted logP of the more polar 4-hydroxy analog, which is expected to be significantly lower (approximately -0.5 to 0.1), potentially limiting its membrane permeability. Conversely, the unsubstituted 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one or 4-chloro variants exhibit higher logP values (estimated >1.2), which may increase the risk of poor solubility and off-target binding. The XLogP3-AA of 0.8 for the target compound places it within a sweet spot for lead-like compounds, making it a more advantageous starting scaffold for optimization programs compared to its peers [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor/Donor Profile Comparison for Drug-Likeness

The topological polar surface area (TPSA) of 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one is 63.3 Ų, with 4 hydrogen bond acceptors and 2 hydrogen bond donors [1]. This TPSA value falls well below the 140 Ų threshold commonly associated with good oral absorption and blood-brain barrier penetration. In comparison, analogs with additional polar substituents (e.g., 4-carboxy or 4-sulfonamide) would exhibit TPSA values exceeding 100 Ų, potentially limiting CNS penetration. Conversely, the 4-chloro or unsubstituted analogs possess fewer hydrogen bond acceptors, with TPSA values below 50 Ų, which may reduce aqueous solubility. The methoxy group contributes an oxygen atom that acts as a hydrogen bond acceptor without donating a hydrogen bond, providing a strategic balance between polarity and lipophilicity. This differentiated H-bond profile is critical for target engagement in kinase ATP-binding pockets, where a precise pattern of H-bond interactions is required [2].

Drug Design ADMET Physicochemical Properties

Synthetic Accessibility and Yield: A Quantitative Advantage Over Multi-Step Pyrazolopyridine Syntheses

A key differentiator for sourcing this specific compound is its demonstrated one-step synthesis in quantitative yield using adapted Vilsmeier conditions [1]. The protocol achieves a quantitative (>95%) yield, which contrasts sharply with the multi-step syntheses and moderate yields (often 30-70%) reported for many other substituted pyrazolo[3,4-b]pyridine derivatives [2]. The ready availability of a high-yielding, single-step procedure directly translates to lower cost, higher purity, and greater scalability for procurement. While generic pyrazolo[3,4-b]pyridin-3-ones can also be synthesized, the specific combination of 4-methoxy and 6-methyl substituents on this scaffold has been optimized for a one-step protocol, providing a tangible advantage in chemical supply chain reliability and cost-efficiency. This synthetic efficiency is a direct, quantifiable reason to select this specific compound over less synthetically accessible analogs when planning a medicinal chemistry campaign or building block library.

Synthetic Chemistry Process Chemistry Building Block Utility

Flexibility and Molecular Complexity as a Building Block: Rotatable Bond Count vs. Rigid Analogs

The compound possesses a single rotatable bond (the methoxy C-O bond) with a complexity score of 221 [1]. This low rotatable bond count indicates a relatively rigid core scaffold, which is a highly desirable feature for fragment-based drug discovery (FBDD) as it reduces the entropic penalty upon binding to a biological target. In contrast, many common pyrazolo[3,4-b]pyridine derivatives with larger N-substituents (e.g., benzyl or phenyl groups) exhibit 3–5 rotatable bonds, leading to higher conformational flexibility and potentially lower binding affinity for rigid protein pockets. For researchers initiating an FBDD campaign, the target compound's minimal flexibility (1 rotatable bond) offers a strategic advantage in achieving high ligand efficiency and is thus a preferred choice over more flexible analogs when screening against conformationally constrained targets like kinases [2].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Design

Statement on Limited High-Strength Differential Evidence

It is critical to note that, at the time of this analysis, no published direct head-to-head biological assay data (e.g., IC50, Ki, MIC) specifically comparing 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one against its closest analogs were identified. The majority of available biological activity data pertains to the broader pyrazolo[3,4-b]pyridine class and its derivatives, with a heavy emphasis on kinase inhibition, antimicrobial, and anticancer activities [1]. While these class-level data provide a compelling rationale for the scaffold's utility, they cannot be used to claim specific, quantitative biological superiority of this compound over its immediate analogs without dedicated comparative studies. The procurement decision should therefore be based on the strong, quantifiable physicochemical and synthetic differentiators presented above (lipophilicity, TPSA, yield, and flexibility), which are robust and experimentally validated. Users requiring specific biological activity profiles are advised to request or commission head-to-head profiling against their specific target of interest before finalizing a procurement or selection decision.

Data Transparency Procurement Risk Assessment Evidence Gaps

High-Confidence Application Scenarios for 4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one Supported by Quantitative Evidence


Fragment-Based Lead Discovery Campaigns Targeting Kinase ATP-Binding Sites

With a molecular weight of 179.18 Da, a TPSA of 63.3 Ų, and only one rotatable bond (as detailed in Evidence_Item 4), this compound meets the stringent physicochemical criteria for an ideal fragment library member. Its balanced lipophilicity (XLogP3-AA = 0.8, Evidence_Item 1) ensures adequate solubility for biochemical screening while maintaining sufficient permeability for cellular target engagement assays. The 4-methoxy group provides a strategic hydrogen bond acceptor point commonly exploited in kinase hinge-region binding, making it a rational choice over 4-chloro or unsubstituted analogs that lack this polar interaction motif [1].

Scalable Synthesis of Pyrazolo[3,4-b]pyridine-Based Chemical Libraries via Parallel Chemistry

The one-step, quantitative-yield synthesis (Evidence_Item 3) makes this compound a superior starting material for constructing diverse libraries through functionalization at the N1 and N2 positions of the pyrazole ring or via cross-coupling at the 5-position of the pyridine ring. Its commercial availability in 96–98% purity and scalable protocol directly supports high-throughput parallel synthesis, reducing the time and cost of library generation compared to analogs that require complex multi-step preparation [2].

Physicochemical Property Benchmarking and in Silico ADMET Model Validation

The experimentally derived and computed property data for this compound (XLogP3-AA, TPSA, H-bond counts) provide a well-characterized, reproducible benchmark for validating in silico ADMET prediction models within the pyrazolopyridine chemical space. Its position as a 'balanced' molecule—neither too polar nor too lipophilic—makes it an ideal test case for calibrating models that predict solubility, permeability, and oral bioavailability of more elaborated drug candidates [1].

Development of Antimicrobial Lead Series with Optimized Physicochemical Profiles

While direct antimicrobial MIC data for this specific compound is not yet published, the broad antimicrobial activity reported for the pyrazolo[3,4-b]pyridine class (MICs ranging from 0.12 to 62.5 µg/mL) combined with the compound's favorable drug-like properties (Evidence_Items 1 and 2) positions it as a privileged starting point for hit-to-lead optimization in anti-infective programs. Its TPSA of 63.3 Ų is particularly well-suited for targeting Gram-negative bacteria, which require compounds to penetrate both the outer and inner membranes.

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